8-Chloronaphthalene-1-sulfonic acid 8-Chloronaphthalene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 145-74-4
VCID: VC20976282
InChI: InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl
Molecular Formula: C10H7ClO3S
Molecular Weight: 242.68 g/mol

8-Chloronaphthalene-1-sulfonic acid

CAS No.: 145-74-4

Cat. No.: VC20976282

Molecular Formula: C10H7ClO3S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

8-Chloronaphthalene-1-sulfonic acid - 145-74-4

Specification

CAS No. 145-74-4
Molecular Formula C10H7ClO3S
Molecular Weight 242.68 g/mol
IUPAC Name 8-chloronaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)
Standard InChI Key OPFNCYFEIBUZHU-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative characterized by a chlorine atom at position 8 and a sulfonic acid group at position 1 of the naphthalene ring system. This particular substitution pattern contributes significantly to its chemical behavior and applications in various biochemical contexts.

Basic Chemical Information

The compound possesses several key identifiers and properties that distinguish it from other naphthalene derivatives. These fundamental characteristics are summarized in Table 1.

Table 1: Chemical Identity of 8-Chloronaphthalene-1-sulfonic acid

ParameterInformation
CAS Number145-74-4
Molecular FormulaC₁₀H₇ClO₃S
Molecular Weight242.68 g/mol
PubChem CID67353
IUPAC Name8-chloronaphthalene-1-sulfonic acid
Common Synonyms8-chloronaphthalene-1-sulphonic acid, 8-chloro-1-naphthalenesulfonic acid

Structural Representation

The molecular structure features a bicyclic aromatic naphthalene core with a chlorine substituent at the 8-position and a sulfonic acid group (-SO₃H) at the 1-position. This substitution pattern creates a distinctive electronic distribution and steric environment that influences the compound's reactivity patterns and binding capabilities . The structural arrangement provides multiple sites for interaction with biological macromolecules, contributing to its utility in biochemical applications.

Physicochemical Properties

The physicochemical properties of 8-Chloronaphthalene-1-sulfonic acid determine its behavior in various experimental conditions and biological systems. These properties are central to understanding its applications and limitations in research contexts.

Physical Properties

8-Chloronaphthalene-1-sulfonic acid exists as a stable solid under standard laboratory conditions. It demonstrates notable solubility in water, making it suitable for various aqueous applications in biochemistry . This water solubility, combined with its stability across a wide temperature range, enhances its utility in laboratory settings where consistent performance is essential .

Chemical Properties

The compound exhibits strong acidic behavior in aqueous solutions due to the presence of the sulfonic acid group, which readily dissociates in water . This acidic character enables its use as a pH buffer in biochemical reactions and as a standard for calibrating pH measurement instruments . The presence of both the chlorine atom and the sulfonic acid group creates a polarized molecular structure with distinctive reactivity patterns, particularly in coupling reactions and interactions with biological macromolecules .

Synthesis and Preparation Methods

Various methods have been developed for the synthesis and preparation of 8-Chloronaphthalene-1-sulfonic acid, reflecting its importance in organic synthesis and biochemical applications.

Role in Synthetic Pathways

8-Chloronaphthalene-1-sulfonic acid serves as a crucial starting material in various synthetic pathways, particularly in the preparation of fluorescent probes and biochemical reagents. A notable application involves its use in microwave-assisted copper-catalyzed Ullmann coupling reactions to synthesize anilinonaphthalene sulfonate (ANS) derivatives, which have significant utility as fluorescent probes .

The synthesis pathway typically involves reacting 8-Chloronaphthalene-1-sulfonic acid with aniline in the presence of elemental copper as a catalyst under controlled conditions. The reaction is generally conducted in aqueous sodium phosphate buffer at pH 6-7, with microwave heating to 100°C for approximately 1.5 hours . This methodology represents an efficient approach to creating valuable fluorescent probes from this starting material.

Applications in Biochemistry and Research

8-Chloronaphthalene-1-sulfonic acid demonstrates versatility across multiple research applications, particularly in biochemical contexts where its unique properties can be leveraged for analytical and experimental purposes.

Biochemical Applications

The compound finds substantial use in biochemical research due to its acidic properties and unique molecular structure. Specific applications include:

  • Serving as a pH buffer in biochemical reactions where precise pH control is critical for experimental outcomes

  • Acting as a calibration standard for pH meters and electrodes, contributing to measurement accuracy in analytical biochemistry

  • Functioning as an intermediate in the synthesis of fluorescent probes used for protein characterization and other biomolecular studies

Derivative Applications

The derivatives of 8-Chloronaphthalene-1-sulfonic acid, particularly anilinonaphthalene sulfonate (ANS) compounds, serve as important fluorescent probes in biochemistry. These derivatives exhibit enhanced fluorescence upon binding to hydrophobic regions of proteins, making them valuable tools for studying protein structure, folding, and interactions .

Research has demonstrated that modifications to the substitution patterns on the naphthalene ring can significantly alter the properties and applications of these compounds. This structural versatility contributes to the ongoing relevance of 8-Chloronaphthalene-1-sulfonic acid in contemporary biochemical research.

Research Findings and Current Studies

Research involving 8-Chloronaphthalene-1-sulfonic acid continues to expand our understanding of its applications and the properties of its derivatives.

Synthesis Methodologies

Recent research has focused on developing improved synthetic methodologies involving 8-Chloronaphthalene-1-sulfonic acid. A notable advancement involves the optimization of microwave-assisted copper-catalyzed Ullmann coupling conditions for the synthesis of ANS derivatives, achieving yields of up to 74% . This represents a significant improvement over previous methodologies and expands the accessibility of these important fluorescent probes.

The optimized conditions involve using elemental copper (10 mol%) as a catalyst with specific parameters:

  • Temperature: 100°C

  • Reaction time: 1.5 hours

  • Solvent: Aqueous sodium phosphate buffer (pH 6-7)

  • Reactant ratio: 1 equivalent of 8-Chloronaphthalene-1-sulfonic acid to 1.1 equivalents of aniline

Applications of Derivatives

Research into the derivatives of 8-Chloronaphthalene-1-sulfonic acid, particularly ANS compounds, has revealed important insights into protein-ligand interactions. Studies have demonstrated that ANS binding to proteins primarily depends on ion pair formation, with the ANS anion strongly binding to cationic groups of water-soluble proteins and polyamino acids .

The binding characteristics vary significantly across different protein types. For instance, investigations involving histone fractions have shown characteristic differences in binding patterns with ANS, with fractions F3 and F2a exhibiting salt-dependent binding behavior that is an order of magnitude greater than that observed with fractions F1 and F2b . These findings contribute to our understanding of protein structure and interaction mechanisms.

Comparative Analysis with Related Compounds

To fully appreciate the significance of 8-Chloronaphthalene-1-sulfonic acid, it is instructive to consider its properties and applications in relation to similar compounds.

Structure-Activity Relationships

Research suggests that modifications to the substitution patterns on the naphthalene ring system can significantly alter the properties and applications of these compounds. Changes in the position or type of substituents affect chemical behavior, reactivity patterns, and interactions with biological systems. This structure-activity relationship underscores the importance of the specific arrangement in 8-Chloronaphthalene-1-sulfonic acid for its particular applications.

Comparative Properties

When compared with other naphthalene sulfonic acids, 8-Chloronaphthalene-1-sulfonic acid demonstrates distinctive properties due to its specific substitution pattern. The presence of the chlorine atom at position 8 creates electronic effects that influence the compound's acid strength, reactivity, and binding characteristics in ways that differentiate it from similar compounds with alternative substitution patterns .

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